2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Description
2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of triazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often incorporated into pharmaceutical agents due to their stability and reactivity.
Properties
IUPAC Name |
2-[[2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S2/c1-6-10-18-19-15(21(10)7-2)24-8-11(22)17-14-16-9(3)12(25-14)13(23)20(4)5/h6-8H2,1-5H3,(H,16,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDRSJKIZJTGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1CC)SCC(=O)NC2=NC(=C(S2)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is environmentally friendly and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives .
Scientific Research Applications
2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. For example, it can inhibit alpha-amylase and alpha-glucosidase by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved include the disruption of metabolic processes essential for microbial growth and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and alprazolam share the triazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir contain the thiazole ring and are known for their therapeutic properties.
Uniqueness
What sets 2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide apart is its dual presence of both triazole and thiazole rings, which confer a unique combination of stability, reactivity, and biological activity. This duality allows it to interact with a broader range of molecular targets, making it a versatile compound in various fields of research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
